{1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone
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Overview
Description
The compound {1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE is a complex organic molecule that features a pyrazole ring, a piperidine ring, and a piperazine ring, each contributing to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the individual ring systems. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by sulfonylation to introduce the sulfonyl group. The piperidine and piperazine rings are often synthesized through cyclization reactions involving appropriate amines and dihaloalkanes.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Key considerations include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
{1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of {1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINE
- 3-(5-DIFLUOROMETHOXY-1-METHYL-3-TRIFLUOROMETHYL-PYRAZOL-4-YL)METHYLTHIO-4,5-DIHYDRO-5,5-DIMETHYL-1,2-ISOXAZOLE
Uniqueness
The uniqueness of {1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE lies in its combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials.
Properties
Molecular Formula |
C20H29N5O3S2 |
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Molecular Weight |
451.6 g/mol |
IUPAC Name |
[1-(1,5-dimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]-[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H29N5O3S2/c1-16-19(13-21-22(16)2)30(27,28)25-7-3-5-17(14-25)20(26)24-10-8-23(9-11-24)15-18-6-4-12-29-18/h4,6,12-13,17H,3,5,7-11,14-15H2,1-2H3 |
InChI Key |
OLNGSPZBYIZEDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)N2CCCC(C2)C(=O)N3CCN(CC3)CC4=CC=CS4 |
Origin of Product |
United States |
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